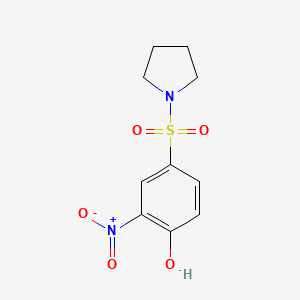

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

Description

Significance of Phenolic, Nitro, and Sulfonamide Moieties in Biologically Active Compounds

The biological activity of a compound is often dictated by the functional groups it contains. The combination of phenolic, nitro, and sulfonamide moieties creates a unique electronic and structural profile with significant therapeutic potential.

Phenolic Moiety : Phenols and their derivatives are significant scaffolds found in numerous natural products and FDA-approved pharmaceuticals. acs.org The hydroxyl group attached to an aromatic ring can act as a hydrogen bond donor and acceptor, contributing to interactions with biological targets. Phenolic compounds are well-documented for a wide range of health-protective effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govgsconlinepress.com Their antioxidant activity is often attributed to the resonance-stabilized structure of the phenol (B47542) moiety, which facilitates radical scavenging. nih.gov This functional group is present in many essential medicines, underscoring its importance in drug design. acs.orgnih.gov

Nitro Moiety : The nitro group (–NO2) is a distinctive functional group in medicinal chemistry, characterized as strongly electron-withdrawing and polar. mdpi.comnih.gov While sometimes considered a "toxicophore" due to metabolic liabilities, this feature is harnessed in many therapeutic agents. mdpi.comacs.org Numerous nitro-drugs, particularly in the antibacterial and antiparasitic fields, rely on bioreductive activation mechanisms to exert their effects. mdpi.comacs.org The in vivo reduction of the nitro group can release toxic intermediates that are selectively harmful to pathogens or cancer cells. researchgate.net Since the discovery of chloramphenicol, nitro-containing compounds have been extensively investigated and have shown a wide spectrum of biological activities, including antineoplastic, antibiotic, and antihypertensive effects. nih.govmdpi.com

Sulfonamide Moiety : The sulfonamide group (–SO2NR2) is a cornerstone of medicinal chemistry and is present in a wide array of marketed drugs. wikipedia.orgresearchgate.net This functional group is found in compounds with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. eurekaselect.com Aromatic primary sulfonamides are known to be potent inhibitors of carbonic anhydrase. researchgate.net The sulfonamide group is generally metabolically robust and can act as an isostere for other functional groups, such as carboxylic acids, while also participating in crucial hydrogen bonding interactions with target proteins. researchgate.net

The Pyrrolidine (B122466) Scaffold as a Versatile Pharmacophoric Element in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued scaffold in pharmaceutical sciences. nih.gov It is present in numerous natural alkaloids, such as nicotine, and forms the core structure of many synthetic drugs, including several racetam compounds. wikipedia.org The amino acids proline and hydroxyproline (B1673980) are structural derivatives of pyrrolidine. wikipedia.org

The significance of the pyrrolidine scaffold in drug discovery is multifaceted:

Three-Dimensional (3D) Coverage : Unlike flat aromatic rings, the non-planar nature of the saturated pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space. nih.govresearchgate.net This property is crucial for achieving high-affinity and selective interactions with complex biological targets.

Stereochemistry : The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers. nih.gov This stereochemical diversity allows medicinal chemists to fine-tune the spatial orientation of substituents, which can dramatically alter the biological profile and target-binding mode of a drug candidate. researchgate.netnih.gov

Physicochemical Properties : The nitrogen atom in the pyrrolidine ring confers basicity, which can be modulated by substituents to influence properties like solubility and cell permeability. nih.gov The scaffold's compactness is another distinct feature. wikipedia.org

Due to these advantageous characteristics, the pyrrolidine nucleus is one of the most frequently used scaffolds in drug design and is found in dozens of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Contextualization of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol within Emerging Chemical Space

The compound this compound integrates the four distinct chemical motifs discussed above into a single molecular architecture. The convergence of an ortho-nitrophenol with a sulfonamide linked to a pyrrolidine ring places it within an interesting and underexplored area of chemical space. Recent research has highlighted that aromatic sulfonyl fluorides bearing an ortho-nitro group possess remarkable antibacterial activity, suggesting that this particular substitution pattern constitutes a new and promising pharmacophore for antibiotic development. rsc.org

Research Aims and Scope for Investigating this compound

Given the established biological relevance of its constituent parts, a research program focused on this compound would be well-justified. The primary aims of such an investigation would be to synthesize the compound and evaluate its potential as a therapeutic agent.

The scope of the research would include:

Chemical Synthesis : Developing and optimizing a synthetic route to produce this compound in sufficient purity and quantity for biological testing. This could potentially involve the reaction of a suitable 2-nitrophenol (B165410) derivative with pyrrolidine-1-sulfonyl chloride or the reaction of 4-chloro-3-nitrophenylsulfonyl chloride with pyrrolidine followed by hydrolysis.

Structural Characterization : Unambiguously confirming the structure of the synthesized compound using modern analytical techniques such as NMR, mass spectrometry, and potentially X-ray crystallography.

Biological Screening : Conducting a battery of in vitro assays to determine the compound's biological activity profile. Based on the functional groups present, primary screening efforts could focus on:

Antimicrobial Activity : Testing against a panel of pathogenic bacteria, including drug-resistant strains, given the potential of the ortho-nitro sulfonyl pharmacophore. rsc.org

Anticancer Activity : Evaluating cytotoxicity against various cancer cell lines, leveraging the potential for bioreductive activation of the nitro group in the hypoxic tumor microenvironment.

Enzyme Inhibition : Screening against specific enzymes, such as carbonic anhydrases, which are known targets for sulfonamide-containing molecules.

Structure-Activity Relationship (SAR) Studies : Synthesizing analogs of the parent compound to explore how modifications to each of the four moieties impact biological activity, with the goal of identifying derivatives with improved potency and selectivity.

Research Findings

While specific biological activity data for this compound is not extensively published in peer-reviewed literature, its chemical properties can be compiled from chemical databases.

Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 3749282. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₅S |

| Molecular Weight | 272.28 g/mol |

| IUPAC Name | 2-nitro-4-(pyrrolidin-1-ylsulfonyl)phenol |

| CAS Number | 722464-31-5 |

| InChIKey | DOTJUZDQFHQQQX-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 112 Ų |

| Heavy Atom Count | 18 |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-pyrrolidin-1-ylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c13-10-4-3-8(7-9(10)12(14)15)18(16,17)11-5-1-2-6-11/h3-4,7,13H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTJUZDQFHQQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Nitro 4 Pyrrolidine 1 Sulfonyl Phenol

Retrosynthetic Analysis and Strategic Disconnection of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

A retrosynthetic analysis of this compound identifies the sulfonamide bond as the most logical primary disconnection. This S-N bond cleavage is a standard transformation in sulfonamide synthesis, leading to two key synthons: a pyrrolidine (B122466) nucleophile and a 4-hydroxy-3-nitrobenzenesulfonyl electrophile.

Figure 1: Retrosynthetic Disconnection of this compound

This diagram illustrates a primary retrosynthetic pathway, disconnecting the target molecule at the sulfonamide linkage to identify key precursors.

This strategic disconnection simplifies the synthetic challenge into two main parts: the preparation of the activated sulfonyl precursor and its subsequent reaction with pyrrolidine. The key intermediate, 4-hydroxy-3-nitrobenzenesulfonyl chloride, can be conceptually derived from 2-nitrophenol (B165410) via chlorosulfonylation. Further disconnection of 2-nitrophenol through a nitration reaction leads back to phenol (B47542), a readily available starting material. This analysis forms the basis for designing efficient forward synthetic pathways.

Optimized Synthetic Pathways for this compound

The construction of this compound is centered on the formation of the robust sulfonamide linkage. Conventional methods involve the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the generated HCl. researchgate.netnih.gov

A plausible forward synthesis based on the retrosynthetic analysis would involve:

Nitration of Phenol: Regioselective nitration of phenol to yield 2-nitrophenol and 4-nitrophenol. The desired ortho-isomer, 2-nitrophenol, must be separated.

Chlorosulfonylation: Reaction of 2-nitrophenol with chlorosulfonic acid to introduce the sulfonyl chloride group at the position para to the hydroxyl group, yielding 4-hydroxy-3-nitrobenzenesulfonyl chloride.

Sulfonamide Formation: Condensation of 4-hydroxy-3-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a suitable base (e.g., pyridine, triethylamine, or aqueous sodium carbonate) to afford the final product. nih.govnih.gov

The chemo- and regioselectivity of the synthesis are critical. The hydroxyl and nitro groups on the phenolic ring are strong ortho-, para-directing and meta-directing groups, respectively. During the chlorosulfonylation of 2-nitrophenol, the sulfonyl chloride group is directed to the C4 position (para to the hydroxyl group and meta to the nitro group), leading to the desired regiochemistry.

Modern synthetic chemistry offers advanced, metal-catalyzed alternatives for forming the aryl-sulfur bond, which can provide milder reaction conditions and broader functional group tolerance. rsc.org For instance, palladium-catalyzed coupling reactions can construct sulfonamides from aryl halides or boronic acids, a source of sulfur dioxide (like DABSO), and an amine. acs.orgthieme-connect.comijarsct.co.in A potential pathway could involve a three-component coupling of 4-bromo-2-nitrophenol, DABSO (a sulfur dioxide surrogate), and pyrrolidine, catalyzed by a palladium complex. This avoids the use of harsh chlorosulfonylation reagents. rsc.org

While the parent compound this compound is achiral, the development of chiral analogues is a key objective in pharmaceutical chemistry. Stereocontrolled synthesis of derivatives can be achieved by incorporating substituted, optically pure pyrrolidine rings. mdpi.comresearchgate.net

Two primary strategies for introducing stereocenters are:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials such as L-proline or 4-hydroxy-L-proline. researchgate.net These precursors can be reacted with the aryl sulfonyl chloride to yield chiral analogues with defined stereochemistry. nih.gov

Asymmetric Synthesis: Constructing the pyrrolidine ring from acyclic precursors using stereoselective methods. mdpi.com Techniques include intramolecular cyclization, [3+2] cycloaddition reactions of azomethine ylides, and transition metal-catalyzed C-H amination. nih.govosaka-u.ac.jp

These methods allow for the systematic introduction of substituents on the pyrrolidine ring with precise control over the spatial arrangement, which is crucial for studying structure-activity relationships in biological systems.

Adopting green chemistry principles is essential for developing sustainable synthetic routes. jocpr.com For the synthesis of this compound, several green strategies can be implemented. researchgate.net

Alternative Solvents: Replacing hazardous chlorinated solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or bio-based solvents can significantly reduce the environmental impact. jocpr.com Some sulfonamide syntheses have been successfully performed in water. researchgate.net

Energy Efficiency: Process intensification techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. jddhs.commdpi.com

Atom Economy: Utilizing catalytic methods instead of stoichiometric reagents improves atom economy by minimizing waste. researchgate.net For example, catalytic C-H activation/sulfonamidation would be a highly atom-economical approach.

Renewable Feedstocks: Exploring the synthesis of precursors from renewable biomass sources aligns with long-term sustainability goals. jddhs.com

Catalysis is central to modern, efficient sulfonamide synthesis. thieme-connect.com Transition-metal catalysts, particularly those based on palladium, copper, and ruthenium, have been developed to overcome the limitations of traditional methods. ijarsct.co.inorganic-chemistry.org

Palladium Catalysis: Pd-catalyzed cross-coupling reactions are highly versatile for S-N bond formation. ijarsct.co.in Systems using ligands like t-BuXPhos have proven effective for coupling aryl nonaflates with sulfonamides. ijarsct.co.in

Copper Catalysis: Copper catalysts are often more economical than palladium and are effective in coupling arylboronic acids, amines, and a sulfur dioxide source to form sulfonamides. thieme-connect.com

Synergistic Catalysis: Recent advances include the use of synergistic photoredox and copper catalysis, which allows for the synthesis of sulfonamides from a wide range of precursors, including electron-deficient amines, under mild, room-temperature conditions. acs.org

Table 1: Comparison of Catalytic Systems for Sulfonamide Synthesis

| Catalytic System | Precursors | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Palladium/Buchwald-Hartwig | Aryl Halides/Triflates, Amine, SO2 Source (DABSO) | Broad substrate scope, high functional group tolerance. | Pd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, base, organic solvent, 70-110 °C. | ijarsct.co.in |

| Copper(II) Catalysis | Arylboronic Acids, Amine, SO2 Source (DABSO) | Economical catalyst, good for various boronic acids. | Cu(OAc)2, base, organic solvent, elevated temperature. | thieme-connect.com |

| Synergistic Photoredox/Copper | Aryl Radical Precursors, Amine, SO2 Source | Mild conditions (room temp.), tolerates electron-deficient amines. | Photocatalyst (e.g., Ir or Ru complex), Cu catalyst, light source, room temperature. | acs.org |

| Ruthenium Catalysis | Direct C-H Sulfonamidation of Indolines | High atom economy, direct functionalization. | Ru catalyst, sulfonyl azide, oxidant, organic solvent. | ijarsct.co.in |

Systematic Derivatization Strategies for this compound Analogues

Systematic derivatization is key to creating libraries of related compounds for screening purposes. The structure of this compound offers multiple sites for modification. nih.gov

Modification of the Phenolic Ring:

Nitro Group Transformation: The nitro group can be reduced to an amine, which can then be further functionalized via acylation, alkylation, or diazotization to introduce a wide range of substituents.

Electrophilic Aromatic Substitution: The electron-rich phenolic ring can undergo further substitution reactions like halogenation or Friedel-Crafts alkylation, although the regioselectivity would be influenced by the existing powerful directing groups. nih.gov

Modification of the Phenolic Hydroxyl Group:

O-Alkylation/Acylation: The hydroxyl group can be converted into ethers or esters to modulate properties like lipophilicity. nih.gov This is a common prodrug strategy.

Modification of the Pyrrolidine Ring:

Use of Substituted Pyrrolidines: As discussed in section 2.2.2, employing various substituted pyrrolidines (e.g., 3-hydroxypyrrolidine, proline methyl ester) in the initial sulfonamide synthesis is the most direct way to generate diversity at this position.

Table 2: Derivatization Strategies for this compound

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| Nitro Group (C2) | Reduction | H2/Pd-C, SnCl2/HCl | -NH2 (Amino) | mdpi.com |

| Phenolic Ring (C3, C5, C6) | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | -Br (Bromo) | nih.gov |

| Phenolic -OH (C1) | O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | -OR (Ether) | nih.gov |

| Phenolic -OH (C1) | O-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | -OC(O)R (Ester) | nih.gov |

| Pyrrolidine Ring | Synthesis with Substituted Pyrrolidine | e.g., (R)-3-Hydroxypyrrolidine | Substituted Pyrrolidine Sulfonamide | researchgate.net |

Modification of the Phenolic Ring (e.g., Substituent Effects on Nitro and Sulfonyl Positions)

The phenolic ring of this compound offers multiple positions for substitution, which can significantly influence the compound's electronic and steric properties. The existing nitro and sulfonyl groups are strongly electron-withdrawing, and their positions on the ring (ortho and para to the hydroxyl group, respectively) create a specific electronic environment.

Substituent Effects:

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkyl or alkoxy groups, at the positions meta to the nitro and sulfonyl groups (positions 3 and 5) would be expected to increase the electron density of the ring. This could potentially decrease the acidity of the phenolic hydroxyl group and may influence the binding affinity in biological systems.

Electron-Withdrawing Groups (EWGs): Conversely, the addition of further EWGs, such as halogens or cyano groups, would further decrease the electron density of the aromatic ring. This would likely increase the acidity of the phenol and could enhance interactions with electron-deficient pockets in target proteins.

The table below illustrates the predicted effects of various substituents on the properties of the phenolic ring, based on established principles of physical organic chemistry.

| Substituent (at position 3 or 5) | Electronic Effect | Predicted Impact on Phenol pKa | Predicted Impact on Nitro Group Reactivity |

| -CH₃ (Methyl) | Electron-donating (inductive) | Increase | Decrease |

| -OCH₃ (Methoxy) | Electron-donating (resonance) | Increase | Decrease |

| -Cl (Chloro) | Electron-withdrawing (inductive) | Decrease | Increase |

| -CN (Cyano) | Electron-withdrawing (inductive & resonance) | Decrease | Increase |

Structural Diversification of the Pyrrolidine Moietyresearchgate.netnih.govnih.gov

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering numerous opportunities for structural diversification. wikipedia.orgmdpi.com Modifications to this moiety can impact the compound's solubility, lipophilicity, and three-dimensional shape, all of which are crucial for its biological activity. The pyrrolidine ring in many bioactive compounds is a key element for exploring pharmacophore space due to its sp³-hybridized nature and non-planar structure. wikipedia.org

Key Diversification Strategies:

Substitution on the Pyrrolidine Ring: The carbon atoms of the pyrrolidine ring can be functionalized with a variety of substituents. For instance, the introduction of hydroxyl, amino, or alkyl groups can alter the polarity and steric bulk of the molecule. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit distinct biological profiles. wikipedia.org

Fused Ring Systems: The pyrrolidine ring can also serve as a foundation for the construction of bicyclic systems, such as pyrrolizidines. These more rigid structures can lock the molecule into a specific conformation, which can be advantageous for targeted interactions.

The following table provides examples of potential modifications to the pyrrolidine moiety and their likely impact on the physicochemical properties of the parent compound.

| Modification | Example Substituent/Structure | Predicted Physicochemical Impact |

| C-3/C-4 Substitution | -OH (Hydroxyl) | Increased polarity, potential for hydrogen bonding |

| C-3/C-4 Substitution | -CH₃ (Methyl) | Increased lipophilicity, altered steric profile |

| Ring Expansion | Piperidine | Altered bond angles and conformational flexibility |

| Fused Ring | Pyrrolizidine | Increased rigidity, defined three-dimensional shape |

Linker Modifications and Isosteric Replacements of the Sulfonyl Groupresearchgate.net

The sulfonyl group acts as a key linker between the phenolic ring and the pyrrolidine moiety. The concept of bioisosterism, which involves the substitution of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design. Replacing the sulfonyl group can lead to derivatives with improved properties.

Potential Isosteric Replacements:

Sulfonamide Inversion: An isomeric sulfonamide linker, where the nitrogen and sulfur atoms are swapped relative to the aromatic ring, could be synthesized. This would alter the directionality of the hydrogen bond donating and accepting capabilities of the linker.

Amide and Reverse Amide Linkers: Replacing the sulfonyl group with an amide or a reverse amide linker would introduce a planar, rigid unit with different electronic properties.

Non-classical Isosteres: Other functional groups such as a ketone, an ether, or a methyleneoxy linker could also be explored. Each of these would impart unique conformational and electronic characteristics to the molecule. For example, sulfoximines are emerging as valuable bioisosteres for sulfonamides.

The table below outlines some potential isosteric replacements for the sulfonyl group and their key characteristics.

| Isosteric Replacement | Structure | Key Characteristics |

| Amide | -C(=O)NH- | Planar, rigid, H-bond donor and acceptor |

| Reverse Amide | -NHC(=O)- | Planar, rigid, H-bond donor and acceptor |

| Sulfoximine | -S(=O)(=NH)- | Tetrahedral, H-bond donor |

| Methyleneoxy | -CH₂O- | Flexible, H-bond acceptor |

Development of Libraries of this compound Derivativesresearchgate.net

The systematic exploration of the chemical space around the this compound scaffold can be efficiently achieved through the development of compound libraries. Combinatorial chemistry and parallel synthesis are powerful approaches for generating a large number of derivatives for structure-activity relationship (SAR) studies.

Library Design and Synthesis:

A common strategy for library development involves a modular synthetic route where different building blocks can be readily introduced. For this scaffold, a library could be designed by varying the substituents on three key positions:

The Phenolic Ring: A selection of substituted 2-nitrophenols could be used as starting materials.

The Pyrrolidine Moiety: A diverse set of substituted pyrrolidines or other cyclic amines can be employed.

The Linker Group: While the sulfonyl group is the core linker, a focused library could explore a small number of key isosteric replacements.

The synthesis would likely involve the reaction of a sulfonyl chloride derivative of the substituted 2-nitrophenol with a library of cyclic amines. This approach allows for the rapid generation of a matrix of compounds where the effects of substitutions at different positions can be systematically evaluated.

Below is a hypothetical data table representing a small, focused library of derivatives and the variables that could be explored.

| Derivative ID | Phenolic Ring Substituent (R1) | Pyrrolidine Moiety (R2) | Linker (X) |

| Lib-001 | H | Pyrrolidine | -SO₂- |

| Lib-002 | 3-Chloro | Pyrrolidine | -SO₂- |

| Lib-003 | 3-Methoxy | Pyrrolidine | -SO₂- |

| Lib-004 | H | 3-Hydroxy-pyrrolidine | -SO₂- |

| Lib-005 | H | Piperidine | -SO₂- |

| Lib-006 | H | Pyrrolidine | -C(=O)NH- |

Such a library would provide valuable data for understanding the SAR of this class of compounds and for identifying derivatives with optimized properties.

Molecular Interactions and Biological Target Engagement of 2 Nitro 4 Pyrrolidine 1 Sulfonyl Phenol

In Vitro Pharmacological Profiling and Enzyme Inhibition Studies

The initial characterization of a compound's biological potential often begins with broad pharmacological profiling and specific enzyme inhibition assays. These studies provide insights into the compound's mechanism of action and its potential therapeutic applications.

While direct enzymatic inhibition data for 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is limited in publicly accessible literature, the structural motifs present in the molecule suggest potential interactions with several enzyme families. Research on analogous compounds containing either the sulfonyl pyrrolidine (B122466) or the broader pyrrolidine scaffold provides a basis for inferring potential activity.

Matrix Metalloproteinases (MMPs): A series of new sulfonyl pyrrolidine derivatives have been designed and synthesized to act as inhibitors of Matrix Metalloproteinase 2 (MMP-2). nih.gov These studies indicate that the sulfonyl pyrrolidine scaffold can be a foundation for developing potent and selective MMP inhibitors. nih.gov MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing crucial roles in physiological processes and diseases like cancer. nih.gov

Alpha-Glucosidase: The pyrrolidine scaffold is a foundational structure in the development of various therapeutic agents, including inhibitors of α-glucosidase. nih.gov This enzyme is a key target in the management of type 2 diabetes, as its inhibition slows the absorption of glucose from the intestine. nih.govnih.gov The potential for pyrrolidine derivatives to inhibit α-glucosidase is an active area of research. nih.govresearchgate.net

It is important to note that while these findings on related chemical classes are informative, specific kinetic studies on this compound are required to confirm and quantify any inhibitory activity against these or other enzymes like Tankyrase, DprE1, Acetylcholinesterase, or Steroid Sulfatase.

| Enzyme Family | Associated Scaffold | Potential Role of Inhibition | Reference |

|---|---|---|---|

| Matrix Metalloproteinases (MMPs) | Sulfonyl Pyrrolidine | Modulation of extracellular matrix degradation; potential in cancer therapy. | nih.gov |

| Alpha-Glucosidase | Pyrrolidine | Slowing carbohydrate digestion; potential in diabetes management. | nih.govnih.gov |

Based on available scientific literature, specific data regarding the receptor binding affinities or potential allosteric modulatory effects of this compound are not currently documented. Determining these properties would require dedicated radioligand binding assays or functional assays across a panel of G-protein coupled receptors (GPCRs), ion channels, and other receptor types.

Structurally related compounds containing nitro-phenyl-pyrrolidine motifs have been shown to modulate key inflammatory signaling pathways. Toll-like receptors (TLRs) are crucial components of the innate immune system that recognize pathogen-associated molecular patterns and trigger downstream signaling cascades, primarily through MyD88-dependent and TRIF-dependent pathways. nih.govfrontiersin.org These pathways culminate in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3), leading to the expression of inflammatory genes. nih.govfrontiersin.org

Studies on the compound 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), which shares structural similarities with this compound, have demonstrated significant inhibitory effects on TLR signaling. FPP was found to inhibit the activation of both NF-κB and IRF3 induced by various TLR agonists. nih.gov Further investigation into its mechanism revealed that FPP specifically targets Toll-like Receptor 4 (TLR4), inhibiting its lipopolysaccharide (LPS)-induced dimerization, which is a critical step for signal initiation. nih.gov This suggests that compounds with this chemical scaffold may act at the receptor level to modulate inflammatory responses. nih.gov

| Compound | Pathway | Target | Observed Effect | Reference |

|---|---|---|---|---|

| 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) | Toll-like Receptor (TLR) Signaling | Upstream components | Inhibition of signal transduction | nih.gov |

| NF-κB Activation | TLR4 Dimerization | Inhibition of LPS-induced activation | nih.govnih.gov | |

| IRF3 Activation | TLR-associated signaling components | Inhibition of TLR agonist-induced activation | nih.gov |

Identification and Characterization of Biological Targets for this compound

Identifying the specific protein targets of a small molecule is a critical step in understanding its mechanism of action and potential off-target effects. Modern chemical biology offers powerful tools for this process, known as target deconvolution and validation.

Chemoproteomics is a field that utilizes chemical probes to study protein function and drug interactions directly in complex biological systems. tum.de Affinity-based protein profiling (AfBPP) and activity-based protein profiling (ABPP) are powerful chemoproteomic techniques for identifying the direct targets of small molecules. magtechjournal.com

In a typical AfBPP experiment for this compound, the compound would be modified with a linker and an enrichment tag (like biotin). nih.gov This chemical probe is then incubated with a cell lysate or living cells. The probe-bound proteins are subsequently enriched and identified using mass spectrometry. nih.gov Competition experiments, where the unmodified parent compound is added, are used to distinguish specific targets from non-specific binders. nih.gov

ABPP, on the other hand, uses reactive chemical probes to covalently label the active sites of enzymes. nih.gov This technique provides information not just on binding but on the functional state of the enzyme targets. nih.gov These approaches allow for an unbiased, proteome-wide survey of potential binding partners, which is crucial for understanding a compound's full biological activity. tum.de

Once potential targets are identified through chemoproteomics, their biological relevance to the compound's effects must be validated. Functional genomics provides a suite of tools for this purpose. sigmaaldrich.com Genetic screens, particularly those using CRISPR/Cas9 technology, can systematically assess how the loss or gain of function of a specific gene affects cellular sensitivity to a compound. nih.govresearchgate.net

For instance, if a protein is hypothesized to be the primary target of this compound, knocking out the gene encoding that protein using CRISPR should, in many cases, render the cells resistant to the compound's effects. nih.gov Conversely, overexpressing the target protein might sensitize the cells. nih.gov These large-scale screening approaches can systematically link genes to a compound's phenotype, providing strong evidence for target validation and helping to elucidate the compound's mechanism of action within cellular pathways. sigmaaldrich.comresearchgate.net

Biophysical Characterization of this compound – Target Interactions

The detailed characterization of the binding between a small molecule like this compound and its biological target is crucial for understanding its functional effects. Biophysical techniques offer quantitative insights into the affinity, stoichiometry, kinetics, and thermodynamics of this binding, as well as providing high-resolution structural information.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) Studies

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for the direct measurement of binding affinities and kinetics between a ligand and its target protein.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This comprehensive thermodynamic profile provides deep insights into the forces driving the binding process.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor binding events. It provides kinetic data by measuring the association (kon) and dissociation (koff) rate constants of the interaction. The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (koff/kon).

Hypothetical data for the interaction of this compound with a target protein, as would be determined by these methods, is presented below.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for the Interaction of this compound with a Target Protein

| Parameter | Value | Technique |

|---|---|---|

| KD (Dissociation Constant) | 500 nM | ITC / SPR |

| n (Stoichiometry) | 1.1 | ITC |

| ΔH (Enthalpy) | -15 kcal/mol | ITC |

| TΔS (Entropy) | -6.5 kcal/mol | ITC |

| kon (Association Rate) | 1.5 x 105 M-1s-1 | SPR |

Structural Biology Approaches (e.g., Co-crystallization with Target Proteins)

To understand the precise nature of the interaction at an atomic level, structural biology techniques such as X-ray crystallography are employed. Co-crystallization of this compound with its target protein can yield a high-resolution three-dimensional structure of the complex.

This structural data reveals the specific binding site on the protein and the network of molecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that stabilize the complex. This information is invaluable for understanding the basis of the compound's affinity and selectivity and can guide further optimization through structure-based drug design. For instance, the nitro group might act as a hydrogen bond acceptor, while the pyrrolidine ring could engage in hydrophobic interactions within a specific pocket of the target protein.

Structure Activity Relationships Sar and Rational Design of 2 Nitro 4 Pyrrolidine 1 Sulfonyl Phenol Derivatives

Elucidation of Key Pharmacophoric Features and Binding Motifs

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol derivatives, the key pharmacophoric features can be inferred from the constituent chemical groups: the nitrophenol, the sulfonamide, and the pyrrolidine (B122466) ring.

Nitrophenol Group: The nitrophenol moiety, consisting of a benzene (B151609) ring with a hydroxyl (-OH) and a nitro (-NO2) group, is a critical component. nih.gov The hydroxyl group can act as a hydrogen bond donor, while the nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding as an acceptor. The relative positions of these groups on the aromatic ring are crucial for activity.

Sulfonamide Linker: The sulfonamide group (-SO2NH-) is a common feature in many biologically active compounds and serves as a versatile linker. researchgate.net It is known to engage in hydrogen bonding interactions, with the sulfonyl oxygens acting as hydrogen bond acceptors and the NH group (if present) as a donor. In the case of this compound, the sulfonamide nitrogen is part of the pyrrolidine ring, which influences its chemical properties and conformational flexibility.

Pyrrolidine Ring: The five-membered pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality and provide a point for substitution. nih.govresearchgate.netfrontiersin.org The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and its substitution pattern can significantly impact the molecule's interaction with biological targets. The non-planar, puckered nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which can be critical for binding to target proteins. nih.govresearchgate.net

Molecular docking studies on related sulfonamide derivatives have provided insights into potential binding motifs. For instance, studies on 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (B165840) have shown that the sulfonyl group's oxygen atoms and the nitro group can form hydrogen bonds with key amino acid residues in the active site of target proteins, such as Arg63 and Ser219 in dihydropteroate (B1496061) synthase (DHPS). researchgate.net These interactions are crucial for the inhibitory activity of the compound. Although these studies were not performed on this compound itself, they suggest that the sulfonamide and nitro groups are likely to be key binding elements.

A study on the closely related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, revealed through X-ray crystallography that the molecule engages in a network of intermolecular hydrogen bonds involving the hydroxyl, carboxyl, and sulfonyl groups. nih.gov This highlights the importance of these functional groups in forming stable interactions, which is a prerequisite for biological activity.

Based on this, a hypothetical pharmacophore model for this compound derivatives can be proposed, as illustrated in the table below.

| Pharmacophoric Feature | Chemical Moiety | Potential Interaction |

| Hydrogen Bond Donor | Phenolic Hydroxyl | Interaction with acceptor groups on the target |

| Hydrogen Bond Acceptor | Nitro Group, Sulfonyl Oxygens | Interaction with donor groups on the target |

| Aromatic Ring | Phenyl Ring | π-π stacking or hydrophobic interactions |

| Hydrophobic/Alicyclic Group | Pyrrolidine Ring | Van der Waals or hydrophobic interactions |

This model can serve as a guide for the design of new derivatives with potentially enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nanobioletters.comresearchgate.net These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While no specific QSAR models have been published for this compound derivatives, QSAR studies on related classes of compounds, such as benzenesulfonamides and nitroaromatic compounds, provide a framework for how such models could be developed. nanobioletters.comnih.govmdpi.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound derivatives, relevant descriptors would likely include:

Electronic Descriptors: Such as the Hammett constant (σ) of substituents on the phenyl ring, which quantifies their electron-donating or -withdrawing nature. The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would also be important.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.

Steric Descriptors: Such as molar refractivity (MR) or Taft steric parameters, which describe the size and shape of substituents.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

The development of a robust QSAR model for this compound derivatives would enable the in silico screening of a virtual library of compounds, allowing for the identification of candidates with potentially high activity before they are synthesized. This predictive design approach can significantly accelerate the drug discovery process.

Impact of Stereochemistry and Conformational Preferences on Biological Activity

The three-dimensional structure of a molecule, including its stereochemistry and conformational preferences, can have a profound impact on its biological activity. nih.gov This is because biological targets, such as enzymes and receptors, are chiral and often exhibit stereospecific binding.

For this compound derivatives, stereochemistry can arise from chiral centers within the pyrrolidine ring or its substituents. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.netnih.gov The specific puckering of the ring is influenced by the nature and orientation of its substituents. nih.govresearchgate.net

The conformational flexibility of the molecule is another important factor. The rotation around the S-C bond of the arylsulfonamide moiety can lead to different spatial arrangements of the phenyl and pyrrolidine rings. researchgate.netnih.gov The preferred conformation in solution may not be the same as the bioactive conformation when bound to a target. The energy required to adopt the bioactive conformation can influence the binding affinity.

Studies on proline, which contains a pyrrolidine ring, have shown that the ring pucker is influenced by the local environment and can differ between cis and trans isomers of the preceding peptide bond. researchgate.netnih.gov This highlights the sensitivity of the pyrrolidine conformation to its surroundings.

While specific studies on the stereochemistry and conformational preferences of this compound are not available, the principles derived from related compounds underscore the importance of these factors. The synthesis of stereochemically pure isomers and their biological evaluation would be essential to fully understand the SAR of this class of compounds. Computational methods, such as conformational analysis and molecular dynamics simulations, can also be used to predict the preferred conformations and their potential impact on biological activity.

Rational Design Principles for Modulating Selectivity and Potency

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the SAR of a series of compounds. For this compound derivatives, several principles can be applied to modulate their selectivity and potency.

Substituent Effects on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can be systematically varied to optimize interactions with the target. For example, introducing electron-withdrawing or -donating groups can modulate the pKa of the phenolic hydroxyl group and influence its hydrogen bonding capacity. The size and shape of the substituents can also be tailored to fit into specific pockets of the binding site.

Bioisosteric Replacement: Bioisosteres are chemical groups that have similar physical or chemical properties and produce broadly similar biological effects. The principle of bioisosteric replacement can be applied to this compound derivatives to improve their properties. For example, the nitro group could be replaced with other electron-withdrawing groups, such as a cyano or a trifluoromethyl group, to fine-tune the electronic properties and potentially improve the metabolic stability of the compound. The sulfonamide linker could also be replaced with other groups, such as a sulfoxide (B87167) or a sulfone, to explore different binding interactions.

Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed. This involves using computational tools, such as molecular docking, to predict how different derivatives of this compound will bind to the target. This information can then be used to design new compounds with improved binding affinity and selectivity.

The following table summarizes some rational design strategies for this class of compounds.

| Design Strategy | Modification | Expected Outcome |

| Phenyl Ring Substitution | Addition of various functional groups | Modulate electronic and steric properties for improved target interaction |

| Pyrrolidine Ring Modification | Introduction of substituents or N-functionalization | Alter conformation and introduce new binding interactions |

| Bioisosteric Replacement | Replacement of nitro or sulfonamide groups | Fine-tune physicochemical properties and metabolic stability |

| Structure-Based Design | Design of compounds based on target structure | Improve binding affinity and selectivity |

By applying these rational design principles, it is possible to systematically optimize the structure of this compound to develop new derivatives with enhanced potency and selectivity for their intended biological target.

Computational and Theoretical Investigations of 2 Nitro 4 Pyrrolidine 1 Sulfonyl Phenol

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajprd.com This method is instrumental in drug design for understanding the interactions between a ligand, such as 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, and its target protein at the atomic level. ajprd.com The analysis of these interactions helps in predicting the binding affinity and mode of action of the compound.

The binding energy, calculated during docking simulations, provides a quantitative estimate of the ligand's affinity for the protein. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net For example, docking studies of nitrofuran derivatives with E. coli nitro-reductase have shown binding scores ranging from -5.9 to -8.8 kcal/mol, indicating strong binding potential. ajprd.com Similarly, N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogs have shown binding energies as low as -89.78 kcal/mol with their target receptors. researchgate.net While specific docking studies for this compound are not detailed in the provided context, the functional groups present—sulfonyl, nitro, phenol (B47542), and pyrrolidine (B122466)—suggest a high potential for forming multiple, strong interactions with a target protein, making it a promising candidate for further investigation. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations complement molecular docking by providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.netnih.gov These simulations can validate the interactions predicted by docking and assess the dynamic behavior of the complex in a simulated physiological environment. researchgate.net

A key analysis in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the superimposed protein-ligand complex at different time points relative to its initial conformation. A stable RMSD value over the simulation trajectory suggests that the ligand remains securely bound within the active site and that the complex has reached equilibrium. researchgate.net This stability is crucial for a compound to exert its biological effect. nih.gov

For sulfonamide derivatives, MD simulations have been employed to confirm the stability of their docked poses. nih.gov These studies often show that the critical hydrogen bonds and hydrophobic interactions observed in docking are maintained throughout the simulation, reinforcing the predicted binding mode. researchgate.net The simulation can also reveal the role of water molecules in mediating ligand-protein interactions and highlight the flexibility of certain regions of the protein upon ligand binding. By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the conformational dynamics that govern the binding stability of compounds like this compound. researchgate.netnih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of molecules. These methods are essential for understanding the intrinsic characteristics of a compound like this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used to optimize the molecular geometry and predict various molecular properties. nih.govrjpn.org For sulfonamides, DFT calculations can confirm structural features, such as the S-N bond length, which is a strong indicator of sulfonamide formation. nih.gov

A critical aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to be excited. mdpi.com This energy gap can also be correlated with the molecule's electrical transport properties and its potential for charge transfer interactions within a protein's active site. researchgate.netnih.gov For instance, in 4-nitrophenol, a related structure, the calculated HOMO-LUMO gap is around 3.76 eV. researchgate.net The presence of the sulfonyl and pyrrolidine groups in this compound would further influence these energy levels.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the region of the molecule most likely to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of the molecule most likely to accept electrons in a reaction. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. mdpi.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP map uses a color code to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups, as well as the phenolic oxygen, making these sites potential hydrogen bond acceptors. nih.gov

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability. rjpn.orgresearchgate.net

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. researchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates how easily the electron cloud can be polarized. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the energy lowering of a system when it accepts electrons. A higher value indicates a better electrophile. rjpn.orgresearchgate.net |

These descriptors are crucial for predicting how this compound might interact with biological macromolecules and participate in chemical reactions. rjpn.org

The structure of this compound contains both acidic and basic functional groups, which determine its protonation state at different physiological pH values. The phenolic hydroxyl (-OH) group is acidic, while the nitrogen atom in the pyrrolidine ring is basic, characteristic of a secondary amine. wikipedia.orgnih.gov

The acidity of the phenol group is significantly influenced by the electron-withdrawing nature of the nitro (-NO2) and sulfonyl (-SO2-) groups on the phenyl ring. These groups pull electron density away from the ring and the hydroxyl group, stabilizing the corresponding phenoxide anion after deprotonation. This effect increases the acidity (lowers the pKa) of the phenol compared to unsubstituted phenol.

Conversely, the basicity of the pyrrolidine nitrogen is influenced by the strongly electron-withdrawing sulfonyl group attached to it. This reduces the electron density on the nitrogen atom, making it less available to accept a proton. nih.gov Therefore, the pyrrolidine moiety in this compound is expected to be less basic than unsubstituted pyrrolidine. nih.gov Understanding the likely protonation state of the molecule is vital, as it dictates the types of non-covalent interactions (e.g., hydrogen bonds, ionic interactions) it can form with a biological target. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in the early stages of drug discovery, used to evaluate the pharmacokinetic properties of a compound before it undergoes expensive and time-consuming experimental testing. nih.govnih.gov Various computational models and online servers are used to predict these properties based on the molecule's structure. nih.gov For sulfonamide derivatives, ADME predictions help to assess their potential as orally bioavailable drugs and to identify any potential liabilities. researchgate.netnih.gov

Key ADME parameters include predictions of intestinal absorption, plasma protein binding, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.gov Compliance with rules like Lipinski's Rule of Five is often assessed as a preliminary filter for drug-likeness. This rule states that a compound is more likely to be orally bioavailable if it has: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP value not greater than 5.

The table below shows a hypothetical ADME profile for this compound based on typical predictions for similar small molecules. researchgate.netnih.gov

| Property | Predicted Value/Status | Significance in Drug Discovery |

| Molecular Weight | 272.28 g/mol nih.gov | Conforms to Lipinski's rule (< 500), suggesting good potential for absorption. |

| logP (Lipophilicity) | ~1.5 - 2.5 (Estimated) | An optimal range for membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 (from -OH) | Conforms to Lipinski's rule (≤ 5). |

| Hydrogen Bond Acceptors | 6 (from O=S=O, O=N=O, -OH) | Conforms to Lipinski's rule (≤ 10). |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Low/Unlikely | Suggests the compound may not readily enter the central nervous system, which can be desirable to avoid CNS side effects. |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Important for predicting drug-drug interactions. |

| Ames Mutagenicity | Non-mutagen (Predicted) | Predicts the likelihood of the compound being carcinogenic. nih.gov |

These in silico predictions provide a valuable initial assessment of the drug-like properties of this compound, guiding further experimental validation. nih.gov

Advanced Analytical and Spectroscopic Characterization of 2 Nitro 4 Pyrrolidine 1 Sulfonyl Phenol and Its Complexes

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthesized compounds by providing a highly accurate mass measurement of the parent molecule and its fragments. For 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (C₁₀H₁₂N₂O₅S), the theoretical exact mass is 272.04669266 Da. nih.gov HRMS analysis, often coupled with liquid chromatography (LC-HRMS), can confirm this mass with a high degree of precision (typically within 5 ppm), which helps to validate the elemental composition and distinguish the compound from isomers.

The technique is crucial for confirming the presence of the desired molecule by identifying its protonated ([M+H]⁺), deprotonated ([M-H]⁻), or other adducted ions (e.g., [M+Na]⁺). This data provides definitive evidence of the compound's successful synthesis and molecular formula.

| Ion Species | Theoretical m/z |

|---|---|

| [M+H]⁺ | 273.0540 |

| [M-H]⁻ | 271.0407 |

| [M+Na]⁺ | 295.0359 |

Furthermore, HRMS-based metabolomics workflows are powerful for identifying potential metabolites if the compound is studied in a biological system. nih.govnih.govresearchgate.net This untargeted screening can detect metabolic products, such as hydroxylated, glucuronidated, or sulfated derivatives, by searching for their predicted exact masses in complex biological matrices. nih.gov Tandem mass spectrometry (MS/MS) experiments on these detected masses can then provide structural information about the metabolites by analyzing their fragmentation patterns.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of organic molecules in solution. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its structure.

¹H NMR spectroscopy would reveal distinct signals for each unique proton environment. The three aromatic protons on the substituted phenol (B47542) ring would appear as a complex multiplet system. The phenolic hydroxyl proton would likely be a broad singlet, while the eight protons of the pyrrolidine (B122466) ring would manifest as two distinct multiplets corresponding to the CH₂ groups adjacent to the nitrogen and the other CH₂ groups.

¹³C NMR would complement this by showing signals for all ten carbon atoms. This includes four signals for the protonated aromatic carbons, two for the substituted aromatic carbons, and two for the methylene (B1212753) carbons of the pyrrolidine ring.

Advanced 2D NMR techniques are essential for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, connecting adjacent protons on the aromatic ring and within the pyrrolidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in conformational analysis of the flexible pyrrolidine ring.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | ~7.5 - 8.5 | ~115 - 130 | Complex splitting pattern expected. |

| Aromatic C-O | - | ~150 - 160 | Quaternary carbon attached to OH. |

| Aromatic C-S | - | ~135 - 145 | Quaternary carbon attached to SO₂. |

| Aromatic C-NO₂ | - | ~140 - 150 | Quaternary carbon attached to NO₂. |

| Phenolic OH | Variable, broad | - | Position depends on solvent and concentration. |

| Pyrrolidine N-CH₂ | ~3.2 - 3.6 | ~45 - 55 | Adjacent to electron-withdrawing SO₂ group. |

| Pyrrolidine CH₂ | ~1.8 - 2.2 | ~22 - 30 | β-carbons of the pyrrolidine ring. |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination and Co-crystal Analysis

Single Crystal X-ray Diffraction (SC-XRD) offers unparalleled, definitive insight into the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, data from the closely related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, provides a valuable model. nih.govresearchgate.netresearchgate.net

Analysis of this analogue revealed an orthorhombic crystal system with the space group P2₁2₁2₁. nih.govresearchgate.netresearchgate.net Key structural features identified include a planar phenyl ring and a puckered pyrrolidine ring. The S1-N1 bond length of 1.628(2) Å is a characteristic feature confirming the formation of the sulfonamide linkage. nih.gov It is expected that this compound would exhibit similar geometric parameters. SC-XRD is also the definitive method for analyzing co-crystals, which could be formed with other molecules to modify the compound's physical properties. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| S1-N1 Bond Length (Å) | 1.628 (2) |

| S1-C1 Bond Length (Å) | 1.774 (3) |

| N2-C4 Bond Length (Å) | 1.472 (4) |

Hirshfeld Surface Analysis and Non-Covalent Interactions

Derived from SC-XRD data, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comscirp.org For the analogue compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, this analysis showed that the most dominant interactions are O···H contacts (58.9%), followed by H···H contacts (19.9%). nih.gov

These interactions are critical for the stability of the crystal packing. The analysis identified specific non-covalent interactions such as those between the sulfonyl oxygen atoms and phenyl C-H groups (phenyl-C-H···O(sulfonyl)) and between the nitro oxygen atoms and pyrrolidine C-H groups (pyrrolidone-C-H···O(nitro)). nih.gov A similar analysis for this compound would be expected to reveal a rich network of hydrogen bonds and other weak interactions involving the phenolic hydroxyl group, the nitro group, and the sulfonyl group, which dictate the supramolecular architecture.

| Interaction Type | Contribution (%) |

|---|---|

| O···H / H···O | 58.9 |

| H···H | 19.9 |

| C···H / H···C | 8.4 |

| O···O | 4.3 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The techniques are complementary and are used to confirm the molecular structure. For the sulfonamide linkage in the analogue compound, a characteristic S-N stretching vibration was observed at 857.82 cm⁻¹, providing strong evidence for its formation. nih.govresearchgate.net

Other key functional groups in this compound would produce distinct signals. The nitro (NO₂) group would exhibit strong symmetric and asymmetric stretching bands. The sulfonyl (S=O) group would also show two characteristic stretching vibrations. These techniques are also highly sensitive to the local environment, making them valuable for studying polymorphism, where different crystalline forms of the same compound would show subtle but distinct differences in their vibrational spectra. google.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1180 |

| Sulfonamide (S-N) | Stretching | ~850 - 910 |

UV-Vis Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The this compound molecule contains a nitrophenol chromophore, which is expected to absorb strongly in the UV-Vis region. The absorption is due to π→π* and n→π* electronic transitions associated with the aromatic ring, the nitro group, and the phenolic oxygen.

The position of the maximum absorbance (λₘₐₓ) can be influenced by solvent polarity. Furthermore, due to the acidic phenolic proton, the absorption spectrum is expected to be highly pH-dependent, with a significant bathochromic (red) shift upon deprotonation in basic solutions as the phenoxide ion is formed. This property is useful for determining the pKa of the compound. UV-Vis spectroscopy is also a primary method for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the compound, following the Beer-Lambert law. This allows for the determination of compound concentration in various samples after establishing a proper calibration curve. nih.gov

Chromatographic Methods for Purity Assessment and Isolation of Isomers/Derivatives

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase method, likely using a C18 column with a gradient mobile phase of water and acetonitrile (B52724) or methanol, would be effective. mdpi.com Purity is typically assessed by integrating the peak area of the compound and any impurities, detected using a UV detector set at the compound's λₘₐₓ.

These methods are also critical for the isolation of any potential side-products, isomers, or derivatives that may form during the synthesis. Preparative HPLC can be used to purify larger quantities of the target compound. Additionally, Thin-Layer Chromatography (TLC) serves as a rapid and simple tool for monitoring the progress of reactions and for preliminary purity checks.

No Published Research Found for "this compound" in Requested Application Areas

Following a comprehensive review of scientific literature and databases, there is a notable absence of published research on the specific applications of the chemical compound This compound within the detailed framework requested. While the compound is documented in chemical databases and available from commercial suppliers, academic studies detailing its use as a chemical probe, a scaffold for derivatization, or its exploration in preclinical models and synergistic studies are not present in the available literature.

Publicly accessible information is limited to its basic chemical and physical properties. For instance, its molecular formula is C10H12N2O5S and it has a molecular weight of 272.28 g/mol . However, no peer-reviewed articles or patents could be identified that specifically investigate the "Emerging Applications and Future Research Directions" as outlined in the query.

This lack of specific research findings makes it impossible to provide a detailed and scientifically accurate article on the following requested topics:

Emerging Applications and Future Research Directions for 2 Nitro 4 Pyrrolidine 1 Sulfonyl Phenol

Synergistic Effects of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol with Other Small Molecules:No studies on the synergistic effects of this compound have been found.

While the individual chemical motifs within the compound, such as the nitrophenol and pyrrolidine (B122466) groups, are of interest in medicinal chemistry and drug discovery, the specific compound "this compound" does not appear to have been a subject of focused research in these advanced areas. Therefore, the creation of an evidence-based article with detailed research findings and data tables, as requested, cannot be fulfilled at this time.

Q & A

Q. What are the optimal synthetic routes for 2-nitro-4-(pyrrolidine-1-sulfonyl)phenol?

The compound can be synthesized via nucleophilic substitution using pyrrolidine-1-sulfonyl fluoride and 4-nitrophenol derivatives. A validated method involves reacting pyrrolidine-1-sulfonyl fluoride with 4-(2-phenylpropan-2-yl)phenol in DMF at 135°C with K₂CO₃ as a base, yielding sulfamate products in >90% efficiency . This protocol can be adapted by substituting the phenol moiety with nitro-functionalized analogs.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : Confirm sulfonyl and nitro group positions via ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons near nitro groups) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 325.3 for C₁₀H₁₂N₂O₅S) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What safety precautions are necessary when handling this compound?

The nitro and sulfonyl groups pose reactivity and toxicity risks. Follow PRTR guidelines (hazard class 5-NC-2-II) :

- Use fume hoods, nitrile gloves, and eye protection.

- Store at 2–8°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved?

Discrepancies in yield (e.g., 67–95%) may arise from variations in reaction time, solvent purity, or base strength. To address this:

- Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture interference .

- Optimize using Design of Experiments (DoE) to test variables like temperature (100–150°C) and solvent polarity (DMF vs. DMSO) .

Q. What strategies identify the compound’s pharmacological target selectivity (e.g., 5-HT receptor subtypes)?

- In vitro binding assays : Use radioligands like [³H]-SB-269970 for 5-HT₇ receptor affinity (IC₅₀ < 10 nM) .

- Molecular docking : Compare binding poses in 5-HT₇ (PDB: 5TUD) vs. 5-HT₁ₐ (PDB: 7E2Z) to predict selectivity .

- Functional assays : Measure cAMP accumulation in HEK293 cells transfected with receptor subtypes .

Q. How can spectral contradictions (e.g., NMR shifts) be interpreted?

Aromatic proton shifts may vary due to solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Mitigate by:

- Acquiring 2D NMR (COSY, HSQC) to resolve coupling patterns .

- Comparing experimental data with computational predictions (DFT at B3LYP/6-31G*) .

Q. What methods assess the compound’s metabolic stability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.